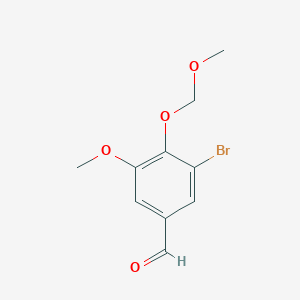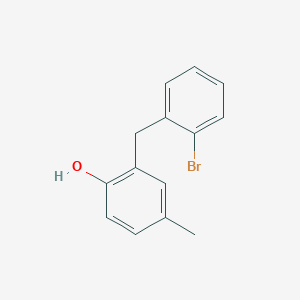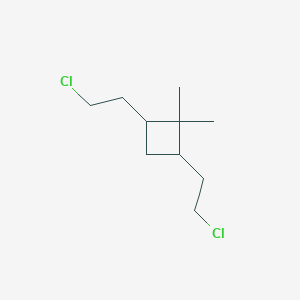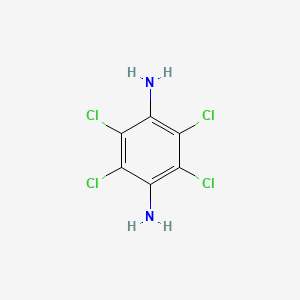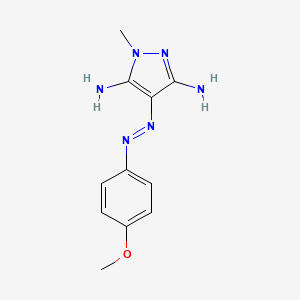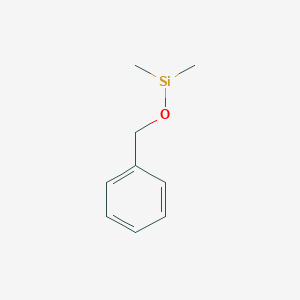
CID 13807172
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzyloxy)(dimethyl)silane is an organosilicon compound characterized by the presence of a benzyloxy group attached to a silicon atom, which is also bonded to two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Benzyloxy)(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding (benzyloxy)(dimethyl)silane as the primary product .
Industrial Production Methods: Industrial production of (benzyloxy)(dimethyl)silane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (Benzyloxy)(dimethyl)silane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The silicon-oxygen bond can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
(Benzyloxy)(dimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings .
Mécanisme D'action
The mechanism of action of (benzyloxy)(dimethyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows (benzyloxy)(dimethyl)silane to participate in various chemical transformations, making it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- (Benzyloxy)(tert-butyl)dimethylsilane
- (Benzyloxy)(trimethyl)silane
- (Benzyloxy)(phenyl)dimethylsilane
Comparison: (Benzyloxy)(dimethyl)silane is unique due to its specific combination of a benzyloxy group and two methyl groups attached to silicon. This structure imparts distinct reactivity and stability compared to other similar compounds. For example, (benzyloxy)(tert-butyl)dimethylsilane has a bulkier tert-butyl group, which can influence its steric properties and reactivity .
Propriétés
Formule moléculaire |
C9H13OSi |
|---|---|
Poids moléculaire |
165.28 g/mol |
InChI |
InChI=1S/C9H13OSi/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
ACWKSKXYAJYREF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


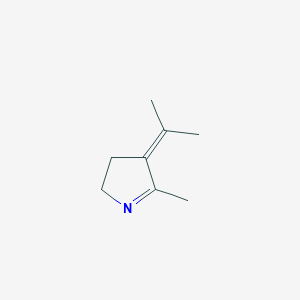
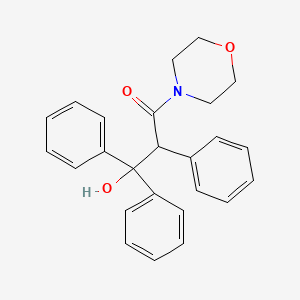
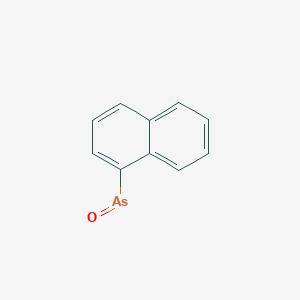
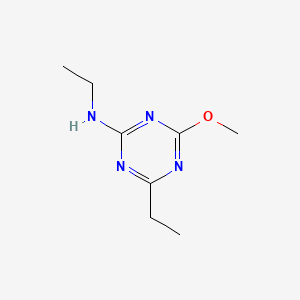
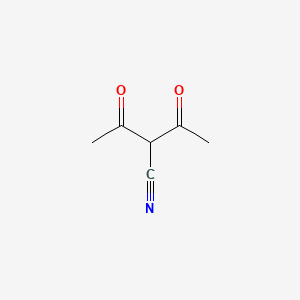
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
